Product packaging for D-Fructose-1-13C(Cat. No.:)

D-Fructose-1-13C

Cat. No.: B1368660
M. Wt: 181.15 g/mol
InChI Key: LKDRXBCSQODPBY-BORCATHGSA-N
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Description

Significance of Stable Isotope Tracers in Contemporary Metabolomics and Fluxomics

Metabolomics, the large-scale study of small molecules or metabolites, provides a real-time snapshot of an organism's physiological state. A step beyond this is fluxomics, which aims to measure the actual rates of metabolic reactions. Together, these fields offer a dynamic view of cellular activity. researchgate.netfrontiersin.org The use of stable isotope tracers, such as Carbon-13 (¹³C), is fundamental to these disciplines. tandfonline.comnih.gov Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in a wide range of studies, including those involving human subjects. ckisotopes.compnas.org

When a ¹³C-labeled compound is introduced into a biological system, it acts as a tracer. frontiersin.org As the organism metabolizes this compound, the ¹³C label is incorporated into various downstream metabolites. nih.gov Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then detect these labeled metabolites, distinguishing them from their unlabeled counterparts based on their mass or nuclear spin properties. nih.govfrontiersin.org This allows researchers to map active metabolic pathways, determine the contributions of different nutrients, and quantify the rate of metabolic flux through specific reactions. frontiersin.orgnih.gov This approach has become a premier method for quantitatively assessing the metabolic phenotypes of cultured cells and whole organisms. vanderbilt.edu

Distinctive Characteristics and Research Rationale of D-Fructose-1-13C Positional Labeling

The choice of which atom to label in a tracer molecule is critical, as it determines the specific metabolic questions that can be answered. D-Fructose-1-¹³C is a positionally labeled isotopologue, meaning the ¹³C isotope is specifically located at the first carbon (C-1) position of the fructose (B13574) molecule. frontiersin.org This specificity is a key advantage.

Fructose metabolism begins with its phosphorylation to fructose-1-phosphate (B91348), a reaction catalyzed by the enzyme fructokinase. Subsequently, aldolase (B8822740) B cleaves fructose-1-phosphate into two three-carbon molecules: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde. The ¹³C label from the C-1 position of fructose is transferred specifically to the C-3 position of DHAP. By tracking this specific labeled carbon, researchers can meticulously follow its fate as it enters glycolysis, the pentose (B10789219) phosphate pathway (PPP), or the tricarboxylic acid (TCA) cycle. nih.gov

This positional information is invaluable for several reasons:

Disambiguating Pathways: It helps to distinguish between different metabolic routes. For example, the pattern of ¹³C distribution in glucose produced via gluconeogenesis can reveal the relative activities of different enzymes and pathways involved in its synthesis. nih.gov

Quantifying Flux: It allows for more precise calculations of flux through specific reactions, such as the relative activities of the oxidative and non-oxidative branches of the pentose phosphate pathway. nih.gov

Revealing Reversibility: The scrambling of the ¹³C label between different positions in downstream metabolites can provide evidence for the reversibility of certain enzymatic reactions. frontiersin.org

The use of [1-¹³C]glucose, a comparable tracer, has been instrumental in evaluating fluxes, demonstrating the power of C-1 labeling in metabolic analysis. frontiersin.org D-Fructose-1-¹³C offers the same level of precision for interrogating fructose-specific metabolic pathways.

Historical Context and Evolution of 13C-Labeled Fructose Applications in Biochemical Systems

The use of stable isotopes in physiological research has a long history, dating back over 80 years. researchgate.net Early studies laid the groundwork for understanding fundamental concepts like protein turnover. ckisotopes.com The development of analytical techniques like mass spectrometry and NMR in the latter half of the 20th century was a turning point, making it possible to detect and quantify stable isotopes in complex biological samples. researchgate.net

Initially, uniformly labeled fructose, [U-¹³C]fructose, where all six carbon atoms are ¹³C, was used. For instance, in the 1990s, studies using [U-¹³C]fructose combined with NMR were crucial in elucidating the pathways of fructose conversion to glucose in children, including those with hereditary fructose intolerance (HFI). pnas.orgnih.gov These studies revealed that a significant portion of fructose metabolism to glucose might bypass the traditional aldolase B pathway, suggesting the activity of 1-phosphofructokinase on fructose-1-phosphate. nih.gov

As technology advanced, particularly with high-resolution mass spectrometry, the focus shifted towards using positionally labeled tracers like D-Fructose-1-¹³C. tandfonline.comnih.gov This evolution allows for more sophisticated metabolic flux analysis (MFA). Researchers can now build detailed mathematical models that use the positional isotopomer data to calculate fluxes throughout the central carbon metabolism with greater accuracy. vanderbilt.edunih.gov This modern approach enables the investigation of intricate metabolic questions, such as the interplay between glycolysis and the pentose phosphate pathway in various cell types and disease states. frontiersin.orgbiorxiv.org The continuous development of analytical methods and computational tools ensures that ¹³C-labeled fructose tracers will remain central to uncovering the complexities of metabolism. vanderbilt.edu

Table 1: Comparison of Fructose-Derived Glucose Production in Control vs. Hereditary Fructose Intolerance (HFI) Subjects

This table presents findings from a study using [U-¹³C]fructose to compare metabolic pathways. The data illustrates a significant reduction in the conversion of fructose to glucose in individuals with HFI and highlights the proportion of this conversion that occurs via a pathway involving 1-phosphofructokinase.

Subject GroupTotal Fructose Conversion to GlucoseConversion via 1-Phosphofructokinase Pathway
Controls Baseline~47%
HFI Patients Reduced by ~67% compared to controls~27%

Source: Data adapted from studies on fructose metabolism in children. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B1368660 D-Fructose-1-13C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

IUPAC Name

(3S,4R,5R)-2-(hydroxy(113C)methyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i2+1

InChI Key

LKDRXBCSQODPBY-BORCATHGSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C(O1)([13CH2]O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O

Origin of Product

United States

Methodological Foundations of D Fructose 1 13c Tracer Studies

Principles of Isotopic Tracer Analysis in Cellular Metabolism

Isotopic tracer analysis is a powerful technique for elucidating intracellular metabolism. researchgate.net It involves the introduction of molecules labeled with stable isotopes into a biological system and tracking their incorporation into various metabolites. fiveable.me This approach provides a dynamic view of metabolic pathways that cannot be obtained from metabolite concentration measurements alone. nih.gov

Concepts of Isotopic Enrichment and Tracee-Tracer Distinction

At the heart of isotopic tracer studies is the ability to distinguish between the labeled compound (the tracer) and its naturally occurring, unlabeled counterpart (the tracee). oncohemakey.com Stable isotopes are non-radioactive atoms that contain a different number of neutrons than the more abundant form of the element. creative-proteomics.com For carbon, the most common isotope is ¹²C, while ¹³C, which possesses an extra neutron, accounts for approximately 1.1% of all carbon atoms on Earth. humankinetics.com

Isotopic enrichment refers to the proportion of the tracer within the total pool of a given molecule. This can be expressed in various ways, including the tracer-to-tracee ratio (TTR), atom percent excess (APE), or mole percent excess (MPE). oncohemakey.com These measurements are typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, which can differentiate molecules based on their mass differences. creative-proteomics.commaastrichtuniversity.nl

The fundamental principle is that the tracer is chemically and functionally almost identical to the tracee, ensuring it behaves in the same way within metabolic pathways with minimal disturbance. humankinetics.com However, its different physical properties (i.e., mass) allow for its detection and quantification. humankinetics.com This distinction is crucial for accurately tracking the flow of the labeled atoms.

Experimental Design and Execution for D-Fructose-1-13C Labeling Experiments

The quality and interpretability of data from tracer studies heavily depend on a well-designed and executed experiment. Key considerations include the choice of isotopic variant, optimization of the experimental system, and ensuring the system has reached a steady state.

Strategic Selection of D-Fructose Isotopic Variants (e.g., [1-¹³C] vs. [U-¹³C])

The choice of which carbon atom(s) to label in the fructose (B13574) molecule is a critical strategic decision that depends on the specific metabolic pathways being investigated. humankinetics.com

[1-¹³C]Fructose: In this variant, only the carbon atom at the C-1 position is labeled with ¹³C. This specific labeling is useful for tracing the initial steps of fructose metabolism. For example, in glycolysis, fructose is eventually cleaved into two three-carbon units. Tracking the fate of the ¹³C from the C-1 position can reveal the relative activities of different pathways that utilize these triose phosphates.

Table 1: Comparison of D-Fructose Isotopic Variants for Metabolic Tracer Studies
Isotopic VariantLabeling PositionPrimary ApplicationAdvantagesLimitations
D-Fructose-1-¹³CCarbon-1Tracing specific glycolytic and pentose (B10789219) phosphate (B84403) pathway steps. biorxiv.orgProvides detailed information on the fate of the first carbon.May not represent the full extent of carbohydrate metabolism due to the cleaving of carbons. humankinetics.com
D-Fructose-U-¹³CUniform (all carbons)Quantifying the overall contribution of fructose to downstream pathways (e.g., TCA cycle, lipogenesis). humankinetics.comresearchgate.netProvides a strong signal for tracing the entire carbon backbone. humankinetics.comCan be more complex to interpret the labeling patterns in downstream metabolites. researchgate.net

Establishment and Verification of Metabolic and Isotopic Steady States

A critical assumption in many metabolic flux analysis studies is that the system is at both a metabolic and an isotopic steady state. nih.govmdpi.com

Metabolic Steady State: This is a condition where the concentrations of intracellular metabolites are constant over time. nih.gov This implies that the rates of all metabolic reactions are balanced. nih.gov

Isotopic Steady State: This is achieved when the isotopic enrichment of intracellular metabolites becomes constant. nih.gov The time required to reach isotopic steady state depends on the turnover rate of the metabolites in a given pathway. d-nb.info For example, glycolysis may reach isotopic steady state in minutes, while the TCA cycle may take a couple of hours, and nucleotide biosynthesis can take much longer. nih.gov

Advanced Protocols for Metabolite Quenching and Extraction

The accuracy of any tracer study hinges on the ability to instantaneously halt metabolic activity (quenching) and efficiently extract the metabolites of interest without alteration. This is especially critical in studies involving rapidly metabolized substrates like fructose. vanderbilt.edu The primary goal of quenching is to preserve the in vivo metabolic state at the precise moment of sampling. researchgate.net

Quenching Techniques:

Rapid quenching is paramount for obtaining meaningful data, as the labeling of intracellular metabolites can occur on a timescale of seconds. vanderbilt.edu A widely adopted method for quenching cell cultures involves rapidly transferring a sample into a cold quenching solution. researchgate.netoup.com

Cold Methanol-Based Solutions: A common and effective approach involves spraying the cell culture into a significantly larger volume of a cold solvent mixture. vanderbilt.edu For instance, one volume of cell culture can be sprayed into two volumes of a 60/40 methanol (B129727)/water solution pre-cooled to -40°C. vanderbilt.edu Variations of this method utilize pure cold methanol (-40°C to -80°C) or mixtures with other reagents like ammonium (B1175870) acetate (B1210297) to maintain pH stability. researchgate.netoup.com The low temperature immediately arrests enzymatic reactions.

Filtration-Based Methods: For suspension cultures, rapid filtration is often combined with quenching. researchgate.netbiorxiv.org In this technique, the culture is quickly filtered to separate the cells from the medium, followed by immediate immersion of the filter with the cell pellet into a cold quenching solution, such as cold methanol or a methanol-acetonitrile-water mixture. biorxiv.org This two-step process minimizes the carryover of extracellular labeled fructose, which could otherwise interfere with the analysis of intracellular metabolites.

The choice of quenching method can significantly impact the results, with some techniques potentially causing cell leakage and loss of intracellular metabolites. researchgate.net Therefore, rigorous validation of the quenching protocol for the specific biological system under investigation is essential.

Extraction Protocols:

Following quenching, the next critical step is the extraction of metabolites from the cellular matrix. The chosen solvent system must be capable of solubilizing a wide range of metabolites while minimizing degradation.

Solvent Systems: A frequently used method for extracting polar metabolites, including sugar phosphates derived from fructose, is a two-phase system of methanol, chloroform, and water. pnas.orgplos.org This allows for the separation of polar metabolites into the aqueous phase and lipids into the organic phase. The extraction is often performed at low temperatures to further prevent enzymatic activity and metabolite degradation. vanderbilt.edu Boiling ethanol (B145695) (e.g., 75% ethanol at 75-80°C) is another effective method for extracting metabolites from yeast and other microorganisms. oup.combiorxiv.org The high temperature serves to denature proteins and enzymes, facilitating the release of intracellular contents.

Internal Standards: To account for variations in extraction efficiency and sample processing, a ¹³C-labeled internal standard is often added during the extraction step. oup.combiorxiv.org This standard is a fully labeled cell extract or a specific labeled compound not expected to be present in the sample, allowing for normalization of the data.

The table below summarizes some advanced protocols for metabolite quenching and extraction relevant to ¹³C tracer studies.

Protocol Component Method Key Parameters Rationale Reference
Quenching Cold Solvent Immersion60% Methanol/Water at -40°CRapidly halts enzymatic activity. vanderbilt.edu
Rapid FiltrationFollowed by immersion in cold methanol (-40°C)Separates cells from extracellular tracer before quenching. researchgate.netbiorxiv.org
Extraction Methanol/Chloroform/WaterPerformed at low temperatures (e.g., 4°C)Separates polar and non-polar metabolites. pnas.orgplos.org
Boiling Ethanol75% Ethanol at 75-80°CDenatures proteins and extracts a broad range of metabolites. oup.combiorxiv.org
Standardization Internal Standard AdditionFully ¹³C-labeled cell extractCorrects for variability in extraction and analysis. oup.combiorxiv.org

Considerations for Tracer Dilution and Isotopic Equilibrium Dynamics in Complex Biological Matrices

Interpreting data from D-fructose-1-¹³C tracer studies requires a thorough understanding of tracer dilution and the dynamics of isotopic equilibrium within the complex environment of a biological system. fiveable.me

Tracer Dilution:

When D-fructose-1-¹³C is introduced into a biological system, it mixes with the pre-existing, unlabeled (¹²C) pool of fructose and other endogenous carbon sources. This mixing leads to a dilution of the ¹³C label. The extent of this dilution is influenced by several factors, including:

Endogenous Stores: The size of the intracellular fructose pool and other carbohydrates that can be converted to fructose (e.g., from glycogenolysis) will directly impact the isotopic enrichment of the precursor pool.

Metabolic Influx from Other Sources: In complex media or in vivo, other substrates can be converted into intermediates of the fructose metabolic pathway, diluting the ¹³C label. biorxiv.org For example, glucose can be isomerized to fructose-6-phosphate (B1210287), a key intermediate in fructose metabolism.

Metabolic Exchange Reactions: Reversible reactions within metabolic pathways can lead to the exchange of labeled and unlabeled carbon atoms, further complicating the interpretation of labeling patterns. biorxiv.orgresearchgate.net

Quantifying the isotopic enrichment of the direct precursor pool (fructose-1-phosphate or fructose-1,6-bisphosphate) is crucial for accurate flux calculations.

Isotopic Equilibrium:

Isotopic equilibrium, or steady state, is a condition where the isotopic enrichment of intracellular metabolites remains constant over time. researchgate.net Reaching this state simplifies the mathematical modeling used to calculate metabolic fluxes. However, achieving a true isotopic steady state can be challenging in many biological systems, particularly in dynamic in vivo environments. vanderbilt.edu

Non-Stationary ¹³C-Metabolic Flux Analysis (INST-MFA): In cases where isotopic steady state is not reached, or to study the dynamic response of a system, isotopically non-stationary MFA (INST-MFA) is employed. vanderbilt.edupnas.org This approach analyzes the time-course of ¹³C labeling in various metabolites, providing a more detailed picture of metabolic dynamics. INST-MFA is particularly valuable for studying systems with rapid metabolic turnover. vanderbilt.edu

Factors Influencing Time to Equilibrium: The time required to reach isotopic equilibrium depends on the turnover rates of the metabolite pools and the fluxes through the pathways. pnas.org Metabolites in pathways with high fluxes and small pool sizes will reach equilibrium more rapidly than those in pathways with slow fluxes or large pools.

The following table outlines key considerations for tracer dilution and isotopic equilibrium in D-fructose-1-¹³C studies.

Consideration Description Implication for Tracer Studies Reference
Tracer Dilution Mixing of the ¹³C-labeled tracer with endogenous unlabeled carbon sources.Affects the isotopic enrichment of precursor pools, requiring careful measurement and correction for accurate flux analysis. biorxiv.org
Isotopic Equilibrium A state where the isotopic enrichment of metabolites is constant over time.Simplifies flux calculations but may not be achievable in all systems. researchgate.net
Isotopically Non-Stationary State The period during which the isotopic enrichment of metabolites is changing.Requires more complex analytical models (INST-MFA) but provides dynamic information about the system. vanderbilt.edupnas.org

Applications of D Fructose 1 13c in Dissecting Metabolic Pathways Across Diverse Biological Systems

Mammalian Cell and Tissue Metabolism of Fructose (B13574)

The liver is the primary site for fructose metabolism, where it can be converted to glucose, glycogen, and lipids. imrpress.com D-Fructose-1-13C has been instrumental in quantifying the fluxes through these competing pathways and understanding their regulation.

Elucidation of Hepatic Fructose Catabolism and Gluconeogenic Pathways

In the liver, fructose is rapidly phosphorylated, bypassing the main regulatory step of glycolysis, which contributes to its distinct metabolic effects compared to glucose. nih.govjci.org Isotope tracing studies with this compound have been pivotal in dissecting the initial steps of fructose catabolism and its subsequent conversion to glucose.

Upon entering hepatocytes, fructose is primarily phosphorylated by fructokinase (ketohexokinase, KHK) to fructose-1-phosphate (B91348). jci.orgwikipedia.org This process is rapid and not subject to feedback inhibition, leading to a swift trapping of fructose metabolites within the liver. nih.govfrontiersin.org Studies using 13C-labeled fructose have confirmed that fructokinase is the predominant enzyme for fructose phosphorylation in hepatocytes. nih.gov While hexokinases can also phosphorylate fructose to fructose-6-phosphate (B1210287), this pathway is generally considered minor in the liver due to the high activity and affinity of KHK for fructose. nih.govmdpi.com The use of hyperpolarized [2-13C]-fructose has allowed for real-time in vivo monitoring of the conversion to fructose-6-phosphate via hexokinase, demonstrating the feasibility of tracking this specific metabolic step. nih.gov

A significant portion of hepatic fructose metabolism is directed towards gluconeogenesis, the synthesis of new glucose. mdpi.com Studies utilizing [U-13C]fructose in children have demonstrated that a substantial amount of fructose is converted to glucose. nih.gov By analyzing the isotopomer distribution in plasma glucose, researchers have been able to quantify the contribution of different pathways. These studies revealed that in addition to the canonical pathway involving fructose-1-phosphate aldolase (B8822740), a pathway involving the phosphorylation of fructose-1-phosphate to fructose-1,6-bisphosphate also contributes significantly to glucose production from fructose. nih.gov In normal children, this alternative pathway accounts for approximately 47% of the total fructose conversion to glucose. nih.gov

Fructose metabolism significantly impacts the tricarboxylic acid (TCA) cycle and oxidative metabolism in hepatocytes. Anaplerosis, the replenishment of TCA cycle intermediates, is crucial for supporting biosynthesis, including gluconeogenesis and lipogenesis. explorationpub.com Fructose-derived carbons can enter the TCA cycle, influencing the pool of intermediates like citrate (B86180), which is a precursor for fatty acid synthesis. explorationpub.com Studies have shown that during nonalcoholic fatty liver disease (NAFLD), elevated fatty acid delivery induces both oxidative metabolism and anaplerosis/cataplerosis, leading to oxidative stress. jci.org Preventing the increase in oxidative metabolism can normalize hepatic anaplerosis. jci.org The rapid breakdown of fructose can lead to ATP depletion and an increase in uric acid, which can induce mitochondrial oxidative stress and favor lipogenesis. mdpi.com

Integration of Fructose-Derived Carbons into Glucose Synthesis

Adipocyte Fructose Metabolism and De Novo Lipogenesis Mechanisms

While the liver is the primary site, extrahepatic tissues like adipose tissue also metabolize fructose, contributing to processes such as de novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors. nih.gov

Fructose Contribution to Acetyl-CoA and Fatty Acid Synthesis

Tracer studies using [U-13C6]-d-fructose in human adipocytes have definitively shown that fructose is a substrate for DNL. nih.gov Fructose is metabolized to acetyl-CoA, the fundamental building block for fatty acid synthesis. nih.govresearchgate.net Research has demonstrated a dose-dependent increase in the incorporation of 13C from fructose into acetyl-CoA, with labeled acetyl-CoA comprising up to 35-40% of the total pool at higher fructose concentrations. nih.gov This fructose-derived acetyl-CoA is then utilized for the synthesis of fatty acids such as palmitate. nih.gov In mouse models, the contribution of fructose to the lipogenic acetyl-CoA pool was found to be a minor fraction under certain feeding conditions, highlighting the influence of dietary context. nih.gov However, other studies in mice have shown that fructose significantly contributes to the synthesis of saturated fatty acids. mdpi.com

Table 1: Impact of Fructose Concentration on Acetyl-CoA and Fatty Acid Synthesis in Human Adipocytes Data derived from studies using [U-13C6]-d-fructose.

Fructose Concentration (mM)Labeled Acetyl-CoA (% of Total Pool)Labeled Intracellular Palmitate (Fold Increase)
0.1~15%Baseline
5.035-40%Significant Increase
10.035-40%Significant Increase

This table illustrates the dose-dependent effect of fructose on the contribution to the acetyl-CoA pool and subsequent fatty acid synthesis in human adipocytes, based on findings from stable isotope tracer studies. nih.gov

Impact on Tricarboxylic Acid (TCA) Cycle Activity in Adipose Tissue

Studies utilizing ¹³C-labeled fructose have provided significant insights into how adipose tissue metabolizes this sugar and its subsequent impact on the Tricarboxylic Acid (TCA) cycle, a central hub of cellular respiration. Research on human adipocytes has shown that fructose can be taken up and metabolized, entering the TCA cycle to generate energy. nih.gov The measurement of ¹³CO₂ released from cells treated with labeled fructose confirms its complete oxidation through the TCA cycle. nih.gov

In differentiating and differentiated adipocytes, fructose has been observed to be a substrate for oxidation. nih.gov However, the primary fate of fructose in mature adipocytes appears to be directed towards anabolic processes, such as the synthesis of fatty acids and non-essential amino acids, rather than solely energy production. nih.gov For instance, studies have demonstrated that increasing concentrations of fructose can stimulate the conversion of pyruvate (B1213749) to acetyl-CoA, which then enters the TCA cycle to form citrate. mdpi.com This citrate can then be shuttled out of the mitochondria to be used for the synthesis of fatty acids like palmitate. nih.govmdpi.com

Interestingly, the presence of fructose can alter the metabolism of glucose in adipocytes. When both sugars are present, fructose has been shown to dose-dependently increase the oxidation of glucose to CO₂. mdpi.comnih.gov However, this increased glucose oxidation does not necessarily correlate with an increase in TCA cycle activity for energy production from glucose. Instead, it appears to be linked to a diversion of glucose carbons away from the TCA cycle and towards other pathways, such as the serine oxidation glycine (B1666218) cleavage (SOGC) pathway, to support fructose-induced lipogenesis. mdpi.comnih.govresearchgate.net This is supported by findings of a negative correlation between glucose-derived ¹³CO₂ and ¹³C-labeled glutamate (B1630785), a key marker of TCA cycle flux. mdpi.comresearchgate.net

Therefore, while D-fructose can enter the TCA cycle in adipose tissue, its primary impact seems to be the promotion of anabolic pathways, particularly fatty acid synthesis, and a significant alteration of glucose metabolism, diverting it from direct oxidation in the TCA cycle.

Fructose Metabolic Flux in Specialized Mammalian Cell Types

Investigation in Pancreatic B-Cells and Glucose Interaction

The investigation of fructose metabolism in pancreatic β-cells using ¹³C-labeled fructose has revealed a complex interplay with glucose metabolism and insulin (B600854) secretion. While fructose on its own does not typically trigger insulin secretion at basal glucose levels, it can potentiate glucose-stimulated insulin secretion (GSIS) at higher glucose concentrations. nih.govreddit.com Studies using MIN6-K8 β-cell lines and mouse pancreatic islets have shown that millimolar concentrations of fructose enhance insulin secretion in the presence of stimulatory glucose levels. nih.govreddit.com

Metabolic tracing with ¹³C-labeled fructose and glucose has demonstrated an antagonistic relationship between the metabolism of these two sugars in β-cells. nih.govreddit.com Fructose is readily converted to fructose-1-phosphate (F1P) at the expense of ATP. nih.govreddit.com This accumulation of F1P can inhibit the enzyme pyruvate kinase M2 (PKM2), leading to a reduction in the later stages of glycolytic flux and subsequently blunting the glucose-induced increase in the ATP/ADP ratio. nih.govreddit.com

Despite this blunting of ATP production from glucose, the potentiation of GSIS by fructose suggests the involvement of other signaling pathways. Research indicates that this potentiation is dependent on sweet taste receptor-activated phospholipase Cβ2 (PLCβ2) signaling. nih.govreddit.com Furthermore, chronic exposure to fructose can render pancreatic β-cells hyper-responsive to glucose, a phenomenon mediated by extracellular ATP signaling through pannexin1 channels and P2Y purinergic receptors. physiology.orgunige.ch In essence, while fructose metabolism can interfere with glucose-driven ATP production, it simultaneously activates signaling pathways that amplify the insulin secretion response to glucose.

Cell TypeFructose Effect on Insulin SecretionKey Metabolic Interaction with GlucoseSignaling Pathway Implicated
Pancreatic β-cellsPotentiates glucose-stimulated insulin secretion (GSIS)Blunts glucose-induced increase in ATP/ADP ratio via F1P inhibition of PKM2 nih.govreddit.comSweet taste receptor-activated PLCβ2 signaling; Extracellular ATP signaling nih.govreddit.comphysiology.org
Analysis in Astrocyte Metabolism and Neuroenergetics

Astrocytes, a type of glial cell in the central nervous system, play a crucial role in brain energy metabolism. While glucose is the primary energy substrate for the brain, astrocytes can also metabolize other substances, including fructose. Studies using ¹³C-labeled substrates have been pivotal in understanding the metabolic capabilities of astrocytes. frontiersin.orgfrontiersin.orgfrontiersin.org

Astrocytes exhibit a high glycolytic rate, converting glucose to pyruvate and then lactate (B86563). frontiersin.orgmdpi.com This lactate can be shuttled to neurons to be used as an energy source. The use of [1-¹³C]glucose in astrocyte cultures allows for the tracing of glucose through glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.gov The production of ¹³C-labeled lactate from [1-¹³C]glucose is a key indicator of this glycolytic activity. frontiersin.org

While direct studies focusing solely on D-Fructose-1-¹³C in astrocytes are less common, the extensive research on astrocyte metabolism with other ¹³C-labeled substrates provides a framework for understanding how fructose might be utilized. Fructose, once taken up by astrocytes, would likely enter the glycolytic pathway. wikipedia.org Exogenous fructose-1,6-bisphosphate (FBP), a downstream metabolite of fructose, has been shown to promote glucose metabolism in astrocytes via the pentose phosphate pathway (PPP). kobe-u.ac.jp The PPP is vital for producing NADPH, which is essential for protecting against oxidative stress. kobe-u.ac.jp

Given the metabolic flexibility of astrocytes and their role in supporting neuronal function, the metabolism of fructose in these cells could have significant implications for neuroenergetics and neuronal health, particularly under conditions where glucose availability might be compromised.

Fructose Intermediary Metabolism and Substrate Interconversion in In Vitro Models

In vitro models using ¹³C-labeled fructose have been invaluable for dissecting the pathways of intermediary metabolism and understanding how fructose carbons are converted into other essential molecules. These studies provide a detailed roadmap of the metabolic fate of fructose within a controlled cellular environment.

When cells are supplied with uniformly labeled [U-¹³C₆]-D-fructose, the ¹³C atoms can be tracked as they are incorporated into various metabolic intermediates and end products. nih.gov In human adipocytes, for example, a significant portion of labeled fructose enters the TCA cycle, leading to a substantial increase in labeled glutamate. nih.gov This demonstrates a robust conversion of fructose into TCA cycle intermediates.

Furthermore, these in vitro systems have revealed the significant role of fructose in anabolic processes. The carbons from fructose are efficiently channeled into the synthesis of fatty acids, such as palmitate. nih.gov This process involves the conversion of fructose-derived pyruvate into acetyl-CoA, which then serves as a building block for lipogenesis. nih.govmdpi.com The ability to measure the incorporation of ¹³C into newly synthesized fatty acids provides a quantitative measure of this pathway. nih.gov

Substrate interconversion, such as the conversion of fructose to lactate, can also be precisely measured. In differentiated adipocytes, a dose-dependent release of ¹³C-labeled lactate is observed in the presence of excess labeled fructose, indicating efficient lactate production. nih.gov The reversible reactions within glycolysis, such as the interconversion between fructose-1,6-bisphosphate, dihydroxyacetone-phosphate, and glyceraldehyde-3-phosphate, can be studied by analyzing the "scrambling" of the ¹³C label. oup.com This provides insights into the bidirectionality and regulation of these pathways.

In Vitro ModelLabeled SubstrateKey Metabolic Fate of FructoseAnalytical Technique
Human Adipocytes[U-¹³C₆]-D-fructoseTCA cycle entry (labeled glutamate), De novo fatty acid synthesis (labeled palmitate), Lactate production nih.govMass Spectrometry
General Cell Models[1-¹³C]glucoseScrambling of ¹³C label to C6 position of hexoses, indicating aldolase/triose-phosphate isomerase reversibility oup.com¹³C NMR Spectroscopy

Microbial Fructose Metabolism and Pathway Elucidation

Characterization of Fructose Catabolic Routes (e.g., Embden-Meyerhof-Parnas, Entner-Doudoroff Pathways)

The use of D-Fructose-1-¹³C and other positionally labeled fructose isotopes has been fundamental in characterizing the diverse catabolic routes employed by microorganisms to break down fructose. The distribution of the ¹³C label in metabolic end products provides a definitive signature of the pathway(s) being used.

The Embden-Meyerhof-Parnas (EMP) pathway , or glycolysis, is a common route for fructose catabolism. In organisms utilizing this pathway, fructose is typically phosphorylated to fructose-1,6-bisphosphate, which is then cleaved into two three-carbon units. Studies in microorganisms like Halococcus saccharolyticus have shown that fructose is degraded almost exclusively via a modified EM pathway (96%), as indicated by the specific labeling patterns in acetate (B1210297) and lactate derived from ¹³C-labeled fructose. researchgate.net Similarly, in Lactococcus lactis, hyperpolarized [U-¹³C,²H]glucose studies have allowed for the real-time observation of intermediates in the EMP pathway, including fructose-1,6-bisphosphate. nih.gov While this study used labeled glucose, the principles are directly applicable to tracing labeled fructose through the same pathway.

The Entner-Doudoroff (ED) pathway represents an alternative route for hexose (B10828440) catabolism. In some bacteria, like Pseudomonas protegens, the ED pathway is the primary route for glucose metabolism. biorxiv.org Interestingly, when these bacteria are fed both glucose and fructose, the fructose-derived carbons have been observed to cycle backward through the upper EMP pathway to feed into the ED pathway, highlighting a metabolic prioritization of the ED pathway. biorxiv.org In Cupriavidus necator, a bacterium that typically uses the ED pathway, strains deficient in this pathway have been shown to utilize the non-oxidative pentose phosphate pathway (non-OxPPP) to metabolize fructose, demonstrating metabolic plasticity. nih.govmpg.de Studies in Ralstonia solanacearum using ¹³C-labeled glucose have provided strong evidence for the dominance of the ED pathway and the bypass of glycolysis. asm.org

By analyzing the specific isotopomers (molecules differing only in their isotopic composition) of metabolic products, researchers can quantify the relative flux through each of these pathways, providing a detailed understanding of microbial fructose metabolism.

Microbial SpeciesPrimary Fructose Catabolic PathwayKey Finding from ¹³C Labeling
Halococcus saccharolyticusEmbden-Meyerhof (EM) pathway researchgate.net96% of fructose degraded via EM pathway, 4% via ED pathway. researchgate.net
Pseudomonas protegensEntner-Doudoroff (ED) pathway (prioritized) biorxiv.orgFructose carbons cycle backward through upper EMP to feed the ED pathway. biorxiv.org
Cupriavidus necator (ED-deficient)Non-oxidative Pentose Phosphate Pathway (non-OxPPP) nih.govmpg.denon-OxPPP compensates for the blocked ED pathway in fructose metabolism. nih.gov
Bacillus megateriumEmbden-Meyerhof-Parnas (EMP) pathway & Pentose Phosphate (PP) pathway frontiersin.orgFructose carbons populate the EMP pathway. frontiersin.org

Quantification of Carbon Flux Distribution in Bacterial and Yeast Systems

The use of D-Fructose-1-¹³C as a tracer in ¹³C-Metabolic Flux Analysis (¹³C-MFA) provides a powerful tool for quantifying the intricate distribution of carbon throughout the central metabolic networks of bacteria and yeast. nih.govsci-hub.se By introducing D-Fructose-1-¹³C into the growth medium, researchers can track the incorporation and scrambling of the ¹³C label into various intracellular metabolites. oup.comfrontiersin.org This information, when integrated with stoichiometric models of metabolism, allows for the precise calculation of in vivo reaction rates, or fluxes, thereby offering a detailed snapshot of the cell's metabolic state. sci-hub.seplos.org

In the bacterium Cupriavidus necator H16, a versatile organism with potential for various biotechnological applications, steady-state carbon labeling experiments using D-[1-¹³C]fructose have been instrumental in elucidating its central carbon metabolism under heterotrophic conditions. nih.govresearchgate.net These studies have revealed that the Entner-Doudoroff (ED) pathway is the primary route for fructose degradation. nih.govresearchgate.net Furthermore, ¹³C-MFA has demonstrated that even during heterotrophic growth on fructose, the Calvin-Benson-Bassham (CBB) cycle remains active, indicating a mixotrophic mode of metabolism. nih.govresearchgate.net

Similarly, in various yeast species, ¹³C-MFA with labeled fructose has been employed to dissect the contributions of the Embden-Meyerhof-Parnas (EMP) pathway and the Pentose Phosphate (PP) pathway to glycolysis. oup.comoup.com For instance, in Saccharomyces cerevisiae, experiments using [1-¹³C]glucose (which is isomerized to [1-¹³C]fructose-6-phosphate) have shown that the scrambling of the ¹³C label from C1 to C6 of fructose-1,6-bisphosphate is more significant during aerobic conditions compared to anaerobic conditions, reflecting a higher flux through the reversible reactions of the upper glycolysis and the PP pathway. oup.com

The quantification of carbon flux distribution is not limited to wild-type organisms. In metabolically engineered strains, D-Fructose-1-¹³C can be used to assess the impact of genetic modifications on metabolic fluxes, providing quantitative data to guide further engineering efforts. nih.govresearchgate.net The analysis of ¹³C labeling patterns in proteinogenic amino acids and extracellular products provides the necessary constraints to solve the flux distribution throughout the central carbon metabolism. researchgate.net

Interactive Data Table: Relative Flux Distribution in C. necator H16 during Heterotrophic Growth on D-[1-¹³C]Fructose

Metabolic Pathway Relative Flux (%) Key Enzymes
Entner-Doudoroff (ED) Pathway Major Route 6-phosphogluconate dehydratase, 2-keto-3-deoxy-6-phosphogluconate aldolase
Embden-Meyerhof-Parnas (EMP) Pathway Minor Route Phosphofructokinase, Fructose-bisphosphate aldolase
Pentose Phosphate (PP) Pathway Active Glucose-6-phosphate dehydrogenase, 6-phosphogluconate dehydrogenase
Tricarboxylic Acid (TCA) Cycle Active Citrate synthase, Isocitrate dehydrogenase
Calvin-Benson-Bassham (CBB) Cycle Active Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO)

This table summarizes the general findings on the major metabolic pathways active in C. necator H16 when grown on fructose, as determined by ¹³C-MFA studies. The term "Major Route" indicates the primary pathway for fructose catabolism.

Applications in Metabolic Engineering for Enhanced Biochemical Production

The insights gained from quantifying carbon flux distributions using D-Fructose-1-¹³C are directly applicable to the field of metabolic engineering. researchgate.net By identifying metabolic bottlenecks, competing pathways, and the efficiency of carbon conversion to a desired product, researchers can develop targeted strategies to re-engineer microbial metabolism for enhanced biochemical production. nih.govnih.gov

Optimization of Carbon Flow for Target Metabolite Synthesis

A primary goal of metabolic engineering is to channel the flow of carbon from a given substrate, such as fructose, towards the synthesis of a specific target metabolite. annualreviews.org ¹³C-MFA with D-Fructose-1-¹³C allows for the precise quantification of how carbon is partitioned at key metabolic branch points. researchgate.net This information is crucial for identifying which enzymatic steps need to be up- or down-regulated to redirect flux towards the product of interest. nih.gov For example, if a significant portion of the carbon from fructose is being diverted to biomass formation or unwanted byproducts, ¹³C-MFA can pinpoint the specific reactions responsible. researchgate.net Armed with this knowledge, metabolic engineers can employ various strategies, such as gene knockouts to eliminate competing pathways or overexpression of key enzymes in the desired pathway, to optimize carbon flow. annualreviews.org

In the context of producing valuable compounds, such as biofuels or platform chemicals, understanding the flux distribution through pathways like the pentose phosphate pathway, glycolysis, and the TCA cycle is essential. nih.govresearchgate.net For instance, the production of many secondary metabolites and other valuable compounds is dependent on the availability of precursors like acetyl-CoA, erythrose-4-phosphate, and pyruvate. frontiersin.org By tracing the path of the ¹³C label from D-Fructose-1-¹³C, the efficiency of converting fructose into these essential precursors can be determined, and metabolic engineering strategies can be devised to enhance their supply. nih.gov

Investigation of Mixotrophic and Heterotrophic Growth Conditions

Many microorganisms of industrial interest can utilize a variety of carbon sources, often exhibiting different metabolic behaviors under heterotrophic (utilizing only organic carbon sources) versus mixotrophic (simultaneously utilizing organic and inorganic carbon sources, like CO₂) conditions. mdpi.comnih.gov D-Fructose-1-¹³C is a valuable tool for dissecting the metabolic differences between these growth modes. nih.govresearchgate.net

For example, in Cupriavidus necator H16, ¹³C-MFA with D-[1-¹³C]fructose has been used to compare its metabolism under heterotrophic and mixotrophic conditions. nih.govresearchgate.net These studies have shown that under mixotrophic growth, there is an enhanced flux towards the reductive pentose phosphate pathway to support the requirements of the Calvin-Benson-Bassham cycle for CO₂ fixation. nih.govresearchgate.net This detailed understanding of how the organism partitions its carbon resources under different trophic conditions is critical for optimizing fermentation processes that may involve complex feedstocks or gas mixtures. nih.gov The ability to quantify the relative contributions of fructose and CO₂ to biomass and product formation under mixotrophic conditions allows for the rational design of cultivation strategies to maximize productivity. nih.govresearchgate.net

Interactive Data Table: Comparison of Key Metabolic Fluxes in C. necator H16 under Heterotrophic vs. Mixotrophic Conditions

Metabolic Flux Heterotrophic Growth (D-Fructose) Mixotrophic Growth (D-Fructose + CO₂) Implication for Biochemical Production
Entner-Doudoroff Pathway High High Primary route for fructose catabolism in both conditions.
TCA Cycle Active Highly Active Increased energy production under mixotrophic growth.
Reductive Pentose Phosphate Pathway Low Enhanced Flux Provides precursors for CO₂ fixation, impacting overall carbon economy.
CO₂ Fixation (CBB Cycle) Active Highly Active Demonstrates simultaneous utilization of organic and inorganic carbon.

This table provides a comparative overview of the activity of key metabolic pathways in C. necator H16 under heterotrophic and mixotrophic conditions, based on ¹³C-MFA studies. This information is vital for designing metabolic engineering strategies for this organism.

Plant Fructose Metabolism and Carbon Partitioning

In plants, fructose metabolism is intricately linked to the central processes of photosynthesis, carbon allocation, and the synthesis of storage compounds like sucrose (B13894) and starch. ashs.orgnih.gov The use of ¹³C-labeled fructose, including D-Fructose-1-¹³C, has become an invaluable technique for tracing the fate of fructose and understanding its integration into the complex metabolic network of plant tissues. mdpi.comfrontiersin.org

Analysis of Sucrose and Hexose Phosphate Pool Dynamics in Plant Tissues

D-Fructose, along with glucose, is a primary product of sucrose breakdown in sink tissues and can also be directly taken up by cells. nih.gov Once inside the cell, fructose is phosphorylated to fructose-6-phosphate, which then enters the pool of hexose phosphates that includes glucose-6-phosphate and glucose-1-phosphate. nih.gov This pool is a central hub in plant metabolism, feeding into glycolysis, the oxidative pentose phosphate pathway, and the synthesis of sucrose and starch. mdpi.com

By supplying ¹³C-labeled fructose to plant tissues, researchers can monitor the labeling dynamics of sucrose and the individual hexose phosphates. mdpi.com This allows for the quantification of the rates of sucrose synthesis and degradation, as well as the flux of carbon through the hexose phosphate pool. sun.ac.za For instance, in sugarcane, studies have shown that a significant portion of the carbon from fructose is cycled back into sucrose, a process known as sucrose cycling. sun.ac.za The analysis of transgenic sugarcane with reduced activity of pyrophosphate: D-fructose-6-phosphate 1-phosphotransferase (PFP) has revealed a significant increase in the hexose-phosphate pool, which in turn leads to enhanced sucrose accumulation in immature internodes. nih.gov

The ability to distinguish the labeling patterns in the glucosyl and fructosyl moieties of sucrose provides specific information about the cytosolic pools of glucose-6-phosphate and fructose-6-phosphate, respectively. mdpi.com This is because sucrose synthesis occurs exclusively in the cytosol. mdpi.com This level of detail is crucial for understanding the subcellular compartmentation of carbohydrate metabolism. mdpi.com

Tracing Photosynthetic Carbon Allocation and Fructose Integration into Central Metabolism

Photosynthesis fixes atmospheric CO₂ into organic carbon, which is then allocated to various metabolic pathways to support growth, maintenance, and storage. plos.orgnih.gov While ¹³CO₂ is the most common tracer for studying photosynthetic carbon fixation, ¹³C-labeled sugars like fructose can be used to investigate the integration of stored or externally supplied carbon into the central metabolism of photosynthetic and non-photosynthetic tissues. frontiersin.orgpnas.org

When ¹³C-labeled fructose is supplied to plant tissues, the label is rapidly incorporated into a wide range of metabolites, including organic acids, amino acids, and other sugars. frontiersin.org By tracking the time course of ¹³C incorporation, it is possible to map the flow of carbon from fructose into various biosynthetic pathways. frontiersin.org For example, in developing apple fruit, feeding experiments with [U-¹³C]glucose (which is readily converted to fructose) have shown that early in development, a significant portion of the imported sugar is directed towards the synthesis of amino acids and secondary metabolites, in addition to carbohydrate metabolism. frontiersin.org

These tracing studies also provide insights into the connectivity between different subcellular compartments. mdpi.com For example, the re-entry of carbon from cytosolic and vacuolar sugar pools into the Calvin-Benson cycle in the chloroplasts can be inferred from the labeling patterns of metabolic intermediates. pnas.org This highlights the dynamic nature of carbon allocation and the tight integration of metabolic pathways across different parts of the plant cell. The use of D-Fructose-1-¹³C, in conjunction with other isotopically labeled compounds, offers a comprehensive view of how plants partition and utilize carbon resources. morganfurze.comresearchgate.net

Interactive Data Table: Key Metabolic Intermediates Labeled by ¹³C-Fructose in Plant Tissues

Metabolite Class Examples Metabolic Significance
Hexose Phosphates Fructose-6-phosphate, Glucose-6-phosphate, Glucose-1-phosphate Central hub for glycolysis, OPP pathway, and sucrose/starch synthesis.
Sucrose Sucrose Primary transport sugar and a major storage carbohydrate.
Organic Acids Malate, Citrate Intermediates of the TCA cycle, involved in respiration and biosynthesis.
Amino Acids Alanine, Glutamate, Aspartate Building blocks for proteins and precursors for other compounds.
Secondary Metabolites Polyphenols, Volatiles Involved in defense, signaling, and fruit quality.

This table lists the major classes of metabolites that become labeled upon feeding ¹³C-fructose to plant tissues, illustrating the widespread integration of fructose-derived carbon into the plant's metabolic network.

Roles of Plant Fructokinases in Sink Tissue Development and Metabolism

In most plants, sucrose, a disaccharide of glucose and fructose, is the primary form of sugar transported from photosynthetic source tissues to non-photosynthetic sink tissues like roots, stems, fruits, and seeds. frontiersin.orgusc.edu Upon arrival in sink tissues, sucrose is cleaved by either invertase or sucrose synthase, yielding free fructose. frontiersin.orgusc.edu This fructose must then be phosphorylated to enter metabolic pathways, a reaction catalyzed by either fructokinase (FRK) or hexokinase (HXK). frontiersin.orgusc.edu However, FRKs exhibit a much higher affinity for fructose compared to HXKs, making them the key enzymes in fructose metabolism within these tissues. frontiersin.orgnih.govfrontiersin.org

Fructokinases are encoded by a gene family in most plants, typically comprising several cytosolic isoforms and a single plastidic isoform. usc.edu The expression of these genes is predominant in sink tissues. usc.edu The diverse biochemical properties of FRK isoenzymes, including their affinity for fructose and susceptibility to substrate inhibition, suggest they play crucial roles in directing carbohydrate metabolism toward various pathways and regulating metabolic rates under different conditions. usc.edunih.gov

The subcellular compartmentalization of fructokinases is a critical factor in determining their specific metabolic functions. While research in this area is not exhaustive, studies have revealed distinct localizations for different FRK isoforms. frontiersin.org In pea stems, for instance, FRK activity has been found exclusively in the cytosol. frontiersin.orgnih.gov Conversely, other studies have suggested the presence of FRKs within plastids. frontiersin.org More targeted research using GFP fusion proteins with the four tomato FRKs has confirmed that three are located in the cytosol, while one, SlFRK3, resides in plastids and their extensions, stromules. frontiersin.org In most plant species, cytoplasmic hexokinases (HXKs) are often associated with mitochondria, whereas cytosolic FRKs are found freely in the cytosol. frontiersin.orgnih.gov This differential localization raises the possibility of distinct metabolic routing, with glucose phosphorylated by HXK being channeled primarily to mitochondria for respiration, and fructose phosphorylated by FRK feeding into cytosolic pathways. frontiersin.orgnih.gov

The kinetic properties of fructokinases vary among different isoforms and plant species, influencing their regulatory roles in metabolism. Plant FRKs typically function as homodimers and utilize ATP as the primary phosphate donor. frontiersin.org They generally have a high affinity for ATP and an optimal pH of around 8.0. frontiersin.org A notable characteristic of some FRK isozymes is substrate inhibition, where high concentrations of fructose inhibit enzyme activity. frontiersin.orgresearchgate.net For example, FRK2 in potato, tomato, pea, and maize is highly sensitive to fructose inhibition. researchgate.net This phenomenon is thought to be a mechanism for regulating the flux of carbohydrates into specific pathways. frontiersin.orgnih.gov For instance, the accumulation of fructose in the cytosol could limit its entry into cytosolic glycolysis, thereby making it more available for metabolic pathways within the plastids. frontiersin.orgnih.gov

Interactive Table: Kinetic Properties of Plant Fructokinases

Plant/IsozymeKm for Fructose (mM)Inhibition by FructoseSubcellular LocalizationReference
Pea (Pisum sativum)-YesCytosol frontiersin.org, nih.gov
Tomato (SlFRK1)-No (up to 50 mM)Cytosol researchgate.net, frontiersin.org
Tomato (SlFRK2)-YesCytosol researchgate.net, frontiersin.org
Tomato (SlFRK3)-YesPlastid frontiersin.org
Potato (FRK1)-Conflicting reports- researchgate.net
Potato (FRK2)1-6 (Ki value)Yes- researchgate.net
Maize (Zea mays)-YesCytosol researchgate.net, oup.com
Arabidopsis (AtFRK6)--Plastid core.ac.uk
Arabidopsis (AtFRK7)--Cytosol core.ac.uk

Data presented is a synthesis from multiple sources and may not be exhaustive. "-" indicates data not specified in the cited sources.

The phosphorylation of fructose by fructokinases produces fructose-6-phosphate (F6P), a key intermediate that can enter several metabolic pathways, including the oxidative pentose phosphate pathway (OPPP) and starch synthesis.

The OPPP is a crucial pathway that generates NADPH for reductive biosynthesis and pentose phosphates for the synthesis of nucleotides and other molecules. nih.gov The activity of fructokinases can indirectly influence the flux through the OPPP. By controlling the availability of fructose for different metabolic routes, FRKs can affect the amount of glucose-6-phosphate (G6P) that enters the OPPP. frontiersin.orgnih.gov For example, in Arabidopsis mutants lacking both plastidic (AtFRK6) and a cytosolic (AtFRK7) fructokinase, an increase in erythritol (B158007) was observed. frontiersin.org This was speculated to result from more G6P entering the OPPP to produce erythrose-4-phosphate, a precursor for erythritol, potentially as a compensatory mechanism for the reduced fructose phosphorylation. frontiersin.org

The role of fructokinases in starch synthesis has been a subject of considerable research, particularly in sink tissues like tomato fruit and potato tubers, where a strong correlation between FRK activity and starch accumulation has been observed. nih.gov It has been proposed that FRK, in conjunction with sucrose synthase (SuSy), plays a key role in providing the carbon backbone for starch synthesis. nih.govnih.gov Fructose, a product of sucrose cleavage by SuSy, can act as a feedback inhibitor of SuSy. nih.gov The phosphorylation of fructose by FRK relieves this inhibition, thereby potentially regulating the flow of carbon towards starch production. nih.gov However, studies with transgenic tomato plants where FRK expression was suppressed did not show a direct impact on starch synthesis in young fruits, suggesting a more complex regulatory network and potential redundancy with other enzymes like hexokinase. nih.govnih.gov

Advanced Analytical Techniques for D Fructose 1 13c Tracing

Nuclear Magnetic Resonance (NMR) Spectroscopy for 13C Isotopomer Analysis

NMR spectroscopy stands as a powerful, non-invasive tool for elucidating the fate of 13C-labeled substrates within biological systems. nih.govfrontiersin.org It allows for the detection and quantification of 13C nuclei at specific molecular positions, providing a detailed picture of metabolic transformations. cambridge.org

Fundamental Principles of 13C NMR in Quantitative Metabolomics

Quantitative metabolomics using 13C NMR is predicated on the ability to detect the 13C isotope, which has a natural abundance of approximately 1.1%. nih.gov By introducing a substrate like D-fructose-1-13C, which is highly enriched at a specific carbon position, the sensitivity of detection for that carbon and its subsequent metabolites is greatly enhanced. nih.gov

The core principle lies in the fact that the resonance frequency of a 13C nucleus is influenced by its chemical environment. As this compound is metabolized, the 13C label is incorporated into various downstream metabolites. Each of these metabolites will exhibit a unique 13C NMR signal corresponding to the position of the incorporated label. cambridge.org The intensity of each signal is directly proportional to the concentration of the 13C nucleus at that specific site, enabling quantitative analysis. cambridge.orgmdpi.com

A key feature of 13C NMR in isotopomer analysis is the observation of 13C-13C spin-spin coupling. nih.gov When two 13C atoms are in adjacent positions within a molecule, their signals are split into multiplets. The analysis of these multiplet patterns, known as isotopomer analysis, provides rich information about the connectivity of carbon atoms and the relative activities of different metabolic pathways. cambridge.orgpnas.org For instance, the pattern of 13C incorporation into glutamate (B1630785), a key metabolite, can reveal the relative fluxes through the TCA cycle. pnas.orgnih.gov

While direct 13C NMR can be less sensitive compared to other nuclei like 1H, techniques such as proton decoupling and the nuclear Overhauser effect (NOE) are employed to improve sensitivity. cambridge.org Furthermore, the distinct chemical shift dispersion in 13C NMR minimizes signal overlap, which is often a challenge in 1H NMR of complex biological mixtures. nih.govnih.gov

High-Resolution 13C NMR for Comprehensive Carbon Skeleton Tracing

High-resolution 13C NMR spectroscopy is instrumental in tracing the complete journey of the 13C label from this compound through the intricate network of metabolic pathways. The high resolution allows for the clear separation of signals from different carbon positions within a single metabolite and from different metabolites within a complex mixture. acs.orgrsc.org

When this compound enters glycolysis, the 13C label is initially at the C1 position. As it is converted to fructose-1,6-bisphosphate and subsequently cleaved, the label is transferred to either dihydroxyacetone phosphate (B84403) (DHAP) or glyceraldehyde-3-phosphate (G3P). Further metabolism through the central carbon pathways, including the TCA cycle and pentose (B10789219) phosphate pathway, distributes this single 13C label across the carbon skeletons of numerous downstream metabolites.

High-resolution 13C NMR can precisely identify the position of the 13C atom in these metabolites. For example, by analyzing the 13C NMR spectrum of glutamate extracted from cells incubated with a 13C-labeled substrate, it is possible to determine the specific carbon atoms that have become enriched. pnas.org This positional information is critical for distinguishing between different metabolic routes. The presence of 13C-13C spin-spin coupling in the spectra of highly enriched metabolites provides further detail on the connectivity of the carbon backbone, offering a more complete picture of carbon skeleton rearrangement. nih.gov

Precise Quantitation of 13C-Enriched Metabolites and Isotopomer Populations

A major strength of NMR spectroscopy is its inherent quantitative nature. frontiersin.orgacs.org The area of an NMR signal is directly proportional to the number of nuclei contributing to it. This principle allows for the precise quantitation of 13C-enriched metabolites derived from this compound.

For accurate quantification, several factors must be considered. These include ensuring full relaxation of the nuclei between pulses by using appropriate relaxation delays, and suppressing the nuclear Overhauser effect (NOE) which can otherwise lead to signal intensity variations. cambridge.orgacs.org When these conditions are met, the fractional enrichment of 13C at a specific carbon position can be determined by comparing the intensity of the 13C-enriched signal to the total signal from both labeled and unlabeled molecules.

The analysis of 13C-13C spin-spin coupling patterns allows for the quantification of different isotopomer populations. cambridge.orgnih.gov An isotopomer is a molecule with a specific isotopic composition. For example, after metabolism of this compound, a metabolite like glutamate may exist as a mixture of different isotopomers, some with a single 13C label at various positions, and others with multiple 13C labels. By fitting the observed multiplet patterns in the 13C NMR spectrum to theoretical models of mitochondrial metabolism, the relative abundance of these isotopomer populations can be determined. pnas.org This quantitative data on isotopomer distribution is essential for calculating metabolic fluxes.

Indirect methods using 1H NMR can also be employed for quantifying 13C enrichment. nih.govacs.org The presence of a 13C nucleus adjacent to a proton splits the proton's signal into a doublet (13C satellites). By comparing the integrals of these satellite peaks to the central peak from protons attached to 12C, the fractional 13C enrichment can be calculated. acs.org This approach can be more sensitive than direct 13C detection. nih.gov

In Situ 13C NMR Applications for Real-Time Reaction Monitoring

In situ NMR spectroscopy allows for the real-time monitoring of metabolic processes as they occur within living cells or perfused organs, providing dynamic information that is not accessible through analysis of extracts. nih.govresearchgate.net By placing a bioreactor or a perfused organ directly within the NMR spectrometer, a series of spectra can be acquired over time to track the conversion of this compound into its various metabolic products. nih.govnih.gov

This technique has been successfully used to monitor the utilization of fructose (B13574) and the excretion of byproducts like short-chain organic acids and ethanol (B145695) in real-time. nih.gov The ability to observe metabolic changes as they happen is particularly valuable for studying the response of a system to stimuli or inhibitors. For instance, dynamic nuclear polarization (DNP-NMR) can dramatically enhance the NMR signal, allowing for the detection of metabolic changes with sub-second time resolution. mdpi.comrsc.org This has enabled the real-time observation of the influx of labeled glucose and its rapid conversion into downstream metabolites. mdpi.com

In situ 13C NMR can also be used to monitor the kinetics of specific enzymatic reactions. For example, the conversion of fructose has been monitored at elevated temperatures to understand the reaction mechanism and kinetics. researchgate.net By tracking the appearance of product signals and the disappearance of the substrate signal over time, reaction rates and pathways can be determined. The non-invasive nature of in situ NMR ensures that the cellular system remains viable and unperturbed throughout the experiment, providing a true-to-life picture of metabolic dynamics. nih.gov

Mass Spectrometry (MS) for 13C Mass Isotopomer Distribution Analysis

Mass spectrometry is another cornerstone technique for tracing stable isotopes in metabolic research. It offers high sensitivity and is particularly well-suited for analyzing the distribution of mass isotopologues—molecules that differ in the number of 13C atoms they contain. springernature.comfrontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Metabolites

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile metabolites or those that can be made volatile through chemical derivatization. nih.govajrsp.com In the context of tracing this compound, GC-MS is used to analyze the 13C-labeling patterns in a wide range of metabolites, including organic acids, amino acids, and sugars. nih.govnih.gov

Derivatization is Key

Sugars like fructose are not inherently volatile and will decompose at the high temperatures used in a GC inlet. masonaco.orgthermofisher.com Therefore, a crucial first step is derivatization, where the reactive hydroxyl groups are replaced with less polar, more volatile functional groups. ajrsp.com Common derivatization methods for sugars include:

Silylation: Replacing active hydrogens with trimethylsilyl (B98337) (TMS) groups using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov

Acetylation: Converting hydroxyl groups to acetate (B1210297) esters. nih.gov

Oximation followed by silylation or acetylation: The carbonyl group is first converted to an oxime to prevent the formation of multiple tautomeric isomers, which can complicate the chromatogram. masonaco.orgnih.gov

Isotopologue Analysis

Once derivatized, the metabolites are separated by the gas chromatograph and then ionized and detected by the mass spectrometer. The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). When a metabolite is labeled with 13C, its mass increases by one for each 13C atom incorporated. GC-MS analysis of a sample containing metabolites derived from this compound will therefore show a distribution of mass isotopologues for each metabolite. springernature.com

For example, a metabolite that is normally detected at a certain m/z will also show signals at m/z+1, m/z+2, etc., corresponding to molecules containing one, two, or more 13C atoms. The relative abundance of these peaks provides the mass isotopologue distribution, which is a critical input for metabolic flux analysis. frontiersin.org

Fragmentation Provides Positional Information

During ionization in the mass spectrometer (commonly by electron ionization - EI), molecules often break apart into characteristic fragment ions. The analysis of the mass spectra of these fragments can provide some positional information about the 13C label. nih.gov For instance, a fragment containing the C1 carbon of a fructose-derived metabolite will show a mass shift if the original this compound label was retained in that position. By analyzing multiple fragments, a more detailed picture of the labeling pattern can be constructed. nih.gov

Below is an interactive table summarizing common derivatization reagents used for GC-MS analysis of fructose and related metabolites.

Derivatization Reagents for GC-MS of Sugars
Reagent Functional Group Introduced Comments
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) Trimethylsilyl (TMS) A very common and effective silylating agent.
Acetic Anhydride Acetyl Used for peracetylation.
Hydroxylamine Oxime Used to derivatize the carbonyl group to reduce tautomerism.
N-Methyl-bis(trifluoroacetamide) (MBTFA) Trifluoroacetyl An acylation reagent that produces volatile derivatives. thermofisher.com

The following table presents typical findings from a hypothetical GC-MS experiment tracing this compound.

Hypothetical Mass Isotopologue Distribution Data from a this compound Tracing Experiment
Metabolite Unlabeled (M+0) % M+1 % M+2 % M+3 %
Pyruvate (B1213749) 40 55 4 1
Lactate (B86563) 45 50 4 1
Alanine 35 60 4 1
Citrate (B86180) 20 40 30 10
Glutamate 25 35 25 15

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications for Polar and Non-Volatile Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone analytical technique for tracing studies involving ¹³C-labeled compounds like D-fructose-1-¹³C, particularly for the analysis of polar and non-volatile metabolites. Its applicability stems from its capacity to separate complex mixtures and provide mass-based identification of a wide array of molecules. biorxiv.org The technique is well-suited for compounds that are thermally unstable, large, polar, or ionic, which includes many key intermediates in fructose metabolism. researchgate.net

In the context of D-fructose-1-¹³C tracing, LC-MS allows researchers to follow the ¹³C label as it is incorporated into various downstream metabolites. This provides a dynamic view of metabolic pathways. Different liquid chromatography methods can be employed to optimize the separation of specific classes of polar metabolites. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for retaining and separating very polar compounds that are not well-retained on traditional reversed-phase columns. creative-proteomics.com Reversed-phase liquid chromatography (RPLC), often using C18 columns, is also widely used and can separate a broad range of polar to mid-polar metabolites. lcms.cz The choice of chromatographic method is crucial for resolving the complex mixture of metabolites found in biological extracts.

A typical LC-MS workflow for analyzing polar metabolites from a D-fructose-1-¹³C tracing experiment involves several key steps. First, metabolites are extracted from the biological matrix (e.g., cells, tissues, or biofluids). ashpublications.org The extract is then injected into the LC system, where compounds are separated based on their chemical properties as they interact with the stationary and mobile phases. researchgate.net Following separation, the eluting compounds are ionized, commonly using electrospray ionization (ESI), a soft ionization technique that minimizes fragmentation and is ideal for polar molecules. creative-proteomics.com The resulting ions are then analyzed by the mass spectrometer, which measures their mass-to-charge (m/z) ratio, allowing for the detection of metabolites that have incorporated the ¹³C label from the initial fructose tracer. For instance, a study on hepatocyte and cancer cell metabolism used LC-MS to profile polar ¹³C-labeled metabolites derived from [U-¹³C] fructose, identifying the transformation of fructose into compounds like glucose and aspartate. nih.gov

Table 1: LC-MS Methodologies for Polar Metabolite Analysis in ¹³C Tracing Studies

Chromatography TypePrimary ApplicationCommon Column ChemistryIonization TechniqueReference
Hydrophilic Interaction Liquid Chromatography (HILIC)Separation of highly polar and ionic metabolites (e.g., sugar phosphates, organic acids).Amide, SilicaElectrospray Ionization (ESI) creative-proteomics.com
Reversed-Phase Liquid Chromatography (RPLC)Separation of polar to non-polar metabolites (e.g., amino acids, larger organic acids).C18, C8Electrospray Ionization (ESI) lcms.cz
Ion-Exchange Chromatography (IEC)Separation of charged/ionic compounds based on their affinity to an ion exchanger.Anion/Cation Exchange ResinsElectrospray Ionization (ESI) researchgate.net

High-Resolution Mass Spectrometry for Isotopic Distinctions and Compound Identification

High-Resolution Mass Spectrometry (HRMS) is indispensable in D-fructose-1-¹³C tracing studies for its ability to provide highly accurate mass measurements. This precision is critical for confidently distinguishing between metabolites that have incorporated the ¹³C isotope and those that have not, as well as differentiating them from other naturally occurring isotopes. creative-proteomics.com The mass difference between a ¹²C atom and a ¹³C atom is approximately 1.00335 Da. HRMS instruments, such as Orbitrap and Fourier Transform-Ion Cyclotron Resonance (FT-ICR) mass spectrometers, possess the resolving power necessary to separate these small mass differences, which is often not possible with lower-resolution instruments. ucdavis.edu

The high mass accuracy of HRMS significantly enhances the confidence of compound identification. By measuring the mass of a molecule with high precision (typically to within 5 parts per million, ppm), it is possible to generate a unique elemental formula. thermofisher.com When combined with the information from the D-fructose-1-¹³C tracer—specifically, the number of carbon atoms in the molecule—the list of potential candidate formulas can be drastically reduced, facilitating more accurate metabolite annotation. nih.gov For example, in a study using [U-¹³C] glucose, HRMS was essential for the confident generation of chemical formulas and the subsequent detection of ¹³C-incorporated isotopologues. thermofisher.com

Furthermore, HRMS is crucial for resolving isobaric interferences, where different compounds or different isotopologues have very similar nominal masses but distinct exact masses. For example, HRMS can differentiate between a metabolite that has incorporated one ¹³C atom and one that has incorporated a deuterium (B1214612) (²H) atom, as their exact mass differences are distinct. researchgate.net This capability is vital for dual-labeling experiments where multiple isotopic tracers are used simultaneously. The ability of HRMS to provide clean spectra with baseline-resolved isotopic peaks allows for accurate quantification of the extent of labeling in each metabolite, providing precise data for metabolic flux analysis. acs.org

Table 2: Role of High-Resolution Mass Spectrometry in ¹³C-Labeling Studies

HRMS CapabilityApplication in D-Fructose-1-¹³C TracingKey AdvantageReference
High Resolving Power (>60,000 FWHM)Distinguishes between ¹²C and ¹³C isotopologues of a metabolite.Accurate measurement of isotopic enrichment. researchgate.netucdavis.edu
High Mass Accuracy (<5 ppm)Enables confident determination of elemental formulas for identified metabolites.Reduces ambiguity in compound identification. thermofisher.comnih.gov
MS/MS FragmentationProvides structural information by fragmenting the molecule and analyzing the resulting ions.Aids in the structural elucidation of unknown labeled metabolites. frontiersin.org

Integration of Targeted and Untargeted Metabolomics Workflows

A comprehensive understanding of the metabolic fate of D-fructose-1-¹³C is best achieved by integrating targeted and untargeted metabolomics workflows. While targeted analysis focuses on quantifying a predefined list of known metabolites with high sensitivity and precision, untargeted metabolomics aims to capture a global, unbiased snapshot of all measurable metabolites in a sample, including unexpected or novel compounds. researchgate.netcreative-proteomics.com The synergy between these two approaches provides both quantitative accuracy for key pathways and the potential for new discoveries. frontiersin.org

An integrated workflow often begins with an untargeted analysis of samples from a D-fructose-1-¹³C experiment. Using LC-HRMS, data is collected across a wide mass range to detect as many metabolic features as possible. lcms.cz Specialized software tools are then used to process this complex data. For instance, platforms like X¹³CMS are designed specifically to identify features that have incorporated the ¹³C label from the tracer by searching for characteristic mass shifts and co-elution patterns. nih.govacs.org This untargeted approach can reveal unexpected metabolic pathways or byproducts of fructose metabolism that would be missed by a purely targeted method. researchgate.netnih.gov

Once novel or significantly altered labeled metabolites are detected through the untargeted screen, they can be identified and then incorporated into a targeted assay. frontiersin.org This second step involves confirming the identity of the discovered metabolites, often through tandem mass spectrometry (MS/MS) fragmentation and comparison with authentic chemical standards. Following confirmation, a targeted LC-MS/MS method (such as Multiple Reaction Monitoring, MRM) can be developed to precisely quantify these newly identified compounds along with the initially targeted metabolites across all samples. This integrated strategy was successfully used to explore metabolic pathway activities in a breast cancer cell line, where an untargeted screen with X¹³CMS identified differentially labeled compounds that were then integrated into a targeted workflow for accurate quantification. frontiersin.org This combined approach ensures that researchers can both quantify fluxes through known pathways and discover novel metabolic reprogramming.

Table 3: A-Four-Stage Integrated Metabolomics Workflow

StageDescriptionKey Tools/TechniquesOutcomeReference
1. Untargeted ScreeningGlobal analysis of samples to detect all ¹³C-labeled metabolic features.LC-HRMS (e.g., Orbitrap, QTOF)A list of all potential metabolites labeled by D-fructose-1-¹³C. lcms.cznih.gov
2. Feature Detection & AnnotationProcessing of raw data to find and annotate isotopologue groups.Software like X¹³CMS, IsoSearch, mzMatch-ISO.Identification of differentially labeled features and potential novel metabolites. biorxiv.orgnih.govmdpi.com
3. Compound Identification & ValidationStructural confirmation of newly discovered labeled metabolites.Tandem Mass Spectrometry (MS/MS), comparison with reference standards.Confirmed identities of novel metabolites in the pathway. frontiersin.org
4. Targeted QuantificationPrecise and sensitive measurement of both the original and newly identified metabolites.LC-MS/MS (e.g., MRM)Quantitative flux data for an expanded metabolic network. nih.govfrontiersin.org

Computational Approaches in D Fructose 1 13c Metabolic Flux Analysis

Principles of 13C Metabolic Flux Analysis (13C-MFA)

13C-MFA is a cornerstone technique for quantifying intracellular metabolic fluxes. d-nb.info The fundamental principle involves introducing a 13C-labeled substrate, such as D-fructose-1-13C, into a biological system. As the cells metabolize the labeled substrate, the 13C atoms are distributed throughout the metabolic network, creating unique labeling patterns in downstream metabolites. researchgate.net These patterns, which can be measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, contain detailed information about the activity of the metabolic pathways. nih.gov By comparing the experimentally measured labeling patterns with those predicted by a computational model, the intracellular fluxes can be estimated. sci-hub.se

Construction of Stoichiometric Metabolic Network Models and Carbon Atom Mappings

The foundation of any 13C-MFA study is a comprehensive metabolic network model. frontiersin.org This model is a mathematical representation of the biochemical reactions occurring within the cell. It includes the stoichiometry of each reaction, defining the precise molecular ratios of substrates and products. mdpi.com For 13C-MFA, this stoichiometric model must be augmented with carbon atom mappings for each reaction. researchgate.net These mappings detail the specific transfer of carbon atoms from the substrates to the products. For example, in the aldolase (B8822740) reaction, which cleaves fructose-1,6-bisphosphate, the carbon mapping specifies which carbon atoms of fructose-1,6-bisphosphate end up in the resulting glyceraldehyde-3-phosphate and dihydroxyacetone phosphate (B84403) molecules. biorxiv.org

The construction of these models relies on extensive information from various sources, including genomic and proteomic data, as well as established biochemical literature. mdpi.com The accuracy of the resulting flux estimations is highly dependent on the completeness and correctness of the metabolic network model and its associated carbon atom transitions. d-nb.info An error in a single reaction's stoichiometry or atom mapping can propagate through the model and lead to inaccurate flux predictions for downstream pathways. biorxiv.org

Table 1: Key Components of a 13C-MFA Metabolic Network Model

ComponentDescriptionImportance
Reactions A comprehensive list of all relevant biochemical reactions in the metabolic network of interest.Defines the scope of the flux analysis and the possible routes for carbon flow.
Stoichiometry The balanced molecular ratios of substrates and products for each reaction.Ensures mass balance for each metabolite in the network, a fundamental constraint for flux calculation.
Carbon Atom Mappings Detailed information on the transfer of each carbon atom from substrates to products for every reaction.Crucial for predicting the distribution of 13C labels and linking it to metabolic fluxes.
Compartmentalization Specification of the subcellular location of reactions and metabolites (e.g., cytosol, mitochondria).Accounts for the spatial organization of metabolism, which can significantly impact flux distributions.
Reaction Reversibility Indication of whether a reaction is unidirectional or bidirectional under the studied conditions.Affects the possible directions of metabolic flow and the complexity of the flux analysis.

Differentiation between Isotopic Steady-State and Non-Stationary Approaches

13C-MFA can be performed under two distinct isotopic conditions: steady-state or non-stationary. The choice between these approaches depends on the biological system and the specific research question.

Isotopically Steady-State Metabolic Flux Analysis (SS-MFA) assumes that the system is in both a metabolic and isotopic steady state. oup.com This means that the concentrations of intracellular metabolites are constant, and the labeling patterns of these metabolites are no longer changing over time. frontiersin.org To achieve this, cells are typically cultured with the 13C-labeled substrate for a prolonged period. frontiersin.org SS-MFA is well-suited for microbial systems and cell cultures that can be maintained in a stable state for an extended duration. sci-hub.se

Isotopically Non-Stationary Metabolic Flux Analysis (INST-MFA) , on the other hand, is applied to systems that are at a metabolic steady state but are sampled during the transient phase before an isotopic steady state is reached. vanderbilt.edu In this approach, the labeling patterns of intracellular metabolites are measured at multiple time points shortly after the introduction of the 13C-labeled substrate. nih.gov INST-MFA is particularly advantageous for systems that are difficult to maintain in an isotopic steady state, such as animal models, plant systems, or certain industrial bioprocesses. vanderbilt.edunih.gov It can also provide information about the sizes of intracellular metabolite pools, which is not possible with SS-MFA. vanderbilt.edu

Table 2: Comparison of SS-MFA and INST-MFA

FeatureIsotopic Steady-State MFA (SS-MFA)Isotopically Non-Stationary MFA (INST-MFA)
Isotopic Condition Isotopic equilibrium (labeling patterns are constant). frontiersin.orgIsotopic transient (labeling patterns change over time). vanderbilt.edu
Experimental Duration Long-term labeling experiments. nih.govShort-term labeling experiments with multiple time points. nih.gov
System Applicability Best for systems that can be maintained in a stable state (e.g., microbial cultures). sci-hub.seSuitable for complex systems where isotopic steady state is difficult to achieve (e.g., animal models, plants). vanderbilt.edunih.gov
Data Requirements Labeling patterns of metabolites at isotopic steady state.Time-course data of labeling patterns and metabolite concentrations. vanderbilt.edu
Output Intracellular fluxes.Intracellular fluxes and metabolite pool sizes. vanderbilt.edu

Algorithms and Software Tools for Metabolic Flux Estimation

The estimation of metabolic fluxes from 13C labeling data is a computationally intensive task that requires specialized algorithms and software. These tools use the metabolic network model and the experimental labeling data to solve a complex optimization problem, finding the set of fluxes that best explains the observed labeling patterns. nih.gov

Several software packages have been developed for 13C-MFA, each with its own set of features and underlying algorithms. Some commonly used tools include:

Metran : A software based on the Elementary Metabolite Units (EMU) framework, which provides an efficient way to model isotopomer labeling systems. mit.edu It is particularly useful for designing tracer experiments and performing statistical analysis of the results. mit.edu

CellDesigner : While primarily a tool for drawing and visualizing biochemical networks, CellDesigner can be used in conjunction with other software for metabolic flux analysis.

ReMatch : A web-based tool that facilitates the construction of stoichiometric models with carbon mappings, integrating information from various metabolic databases. researchgate.net

INCA : A MATLAB-based software package for both SS-MFA and INST-MFA. vueinnovations.com It is widely used in the metabolic engineering community. nih.gov

OpenFLUX : A MATLAB-based toolbox for 13C-MFA that is known for its flexibility in modeling and visualization. numberanalytics.com

These software tools typically employ iterative algorithms to minimize the difference between the experimentally measured and the model-predicted labeling distributions. vanderbilt.edu The final output is a detailed flux map of the central metabolism, along with statistical measures to assess the confidence of the estimated fluxes. colab.ws

Network Reconstruction and Pathway Modeling for this compound Studies

When using this compound as a tracer, the general principles of 13C-MFA are applied to specifically investigate the metabolic fate of fructose (B13574). This requires the construction of a detailed metabolic network model that includes all the relevant pathways for fructose metabolism.

Development of Kinetic Expressions and Mass Balance Equations

For more advanced metabolic modeling, particularly for INST-MFA or when studying dynamic systems, kinetic expressions and mass balance equations are developed. embopress.org Mass balance equations are fundamental to all MFA approaches and state that for each intracellular metabolite, the rate of its formation must equal the rate of its consumption at steady state. sci-hub.se

Kinetic models go a step further by describing the rate of each reaction as a function of metabolite concentrations and kinetic parameters. plos.org These models, often based on Michaelis-Menten or Hill kinetics, can provide a more dynamic and detailed picture of metabolic regulation. nih.gov Developing a kinetic model for fructose metabolism involves defining a set of ordinary differential equations (ODEs) that describe the change in concentration of each metabolite over time. frontiersin.org While powerful, the parameterization of these kinetic models can be challenging due to the large number of unknown kinetic parameters that need to be determined. plos.org

Integration of Experimental 13C Labeling Data for Model Constraint and Refinement

Experimental data from this compound tracer studies are crucial for constraining and refining the metabolic network model. nih.gov The labeling patterns of intracellular metabolites provide a set of powerful constraints that significantly reduce the range of possible flux distributions. plos.orgnih.gov By comparing the model predictions with the experimental data, researchers can identify inconsistencies in the model, such as missing reactions or incorrect pathway assumptions. d-nb.info

This iterative process of model refinement is a key aspect of 13C-MFA. If the initial model does not accurately reproduce the experimental labeling data, it can be modified by adding or removing reactions, or by adjusting reaction reversibility, until a good fit is achieved. sci-hub.se The integration of 13C labeling data with genome-scale metabolic models is a particularly powerful approach, as it combines the detailed stoichiometric information of the entire metabolic network with the strong constraints provided by the isotopic data. nih.gov This allows for a more comprehensive and accurate analysis of metabolic fluxes, not only in the central carbon metabolism but also in the peripheral pathways. nih.gov

Quantitative Analysis and Validation of Flux Estimates

The quantitative analysis and validation of flux estimates derived from this compound labeling experiments are crucial steps to ensure the biological significance of the results. These processes involve assessing the sensitivity of the model to parameter changes and statistically validating the goodness of fit between the simulated and experimental data.

Sensitivity Analysis of Model Parameters and Flux Estimates

Sensitivity analysis is a critical component in metabolic flux analysis as it identifies the model parameters that have the most significant impact on the flux estimates. This analysis helps in understanding the robustness of the model and pinpointing potential sources of uncertainty and variability. creative-proteomics.com

In the context of this compound metabolic flux analysis, a local parametric sensitivity analysis can reveal key regulatory points within fructose metabolism. For instance, such an analysis might identify metabolites like glyceraldehyde-3-phosphate and pyruvate (B1213749) as highly sensitive to changes in the kinetic parameters of enzymes involved in fatty acid synthesis and mitochondrial respiration. mdpi.com This highlights the crucial role these parameters play in controlling metabolic fluxes within the fructose metabolism pathway. mdpi.com By varying kinetic parameter values, researchers can observe the sensitivity of metabolite concentrations at a steady state, further validating the model's predictive power. mdpi.com

The insights gained from sensitivity analysis are valuable for refining the metabolic model and designing future experiments to improve the precision of flux estimations. creative-proteomics.com

Statistical Methods for Determining Goodness of Fit and Confidence Intervals of Fluxes

After estimating the metabolic fluxes, it is essential to evaluate how well the model fits the experimental data and to determine the precision of the estimated fluxes. This is achieved through various statistical methods. sci-hub.seresearchgate.net

Goodness of Fit:

A common method to assess the goodness of fit is the chi-squared (χ²) statistical test. researchgate.netresearchgate.netnih.gov This test compares the sum of squared residuals (SSR) between the simulated and measured isotopic labeling data to a χ² distribution. nih.govbiosynsis.com If the model is accurate and the experimental data are free of significant errors, the minimized SSR will follow a χ² distribution with degrees of freedom equal to the number of measurements minus the number of estimated parameters. nih.govbiosynsis.com A statistically acceptable fit indicates that the model is a reasonable representation of the biological system. sci-hub.seresearchgate.net

Confidence Intervals:

Confidence intervals provide a range within which the true value of a metabolic flux is likely to lie. plos.org These intervals are crucial for understanding the precision of the flux estimates. biosynsis.com A common approach to calculate confidence intervals is to find the range of flux values for which the SSR remains within a certain threshold of the minimum SSR, based on the χ² distribution. plos.org Narrow confidence intervals indicate a high degree of precision in the estimated flux, while wider intervals suggest greater uncertainty. arxiv.org The precision of these intervals can be affected by the scope of the metabolic network model; for example, excluding peripheral reactions can lead to artificially narrow confidence intervals. arxiv.org

Software tools like Metran and INCA are often used to perform these calculations, which include statistical analysis of the flux fitting to determine the goodness of fit and to quantify the 95% confidence intervals for the flux estimates. sci-hub.seresearchgate.netbiosynsis.com

Elucidation of Metabolic Control and Regulatory Mechanisms via Flux Analysis

Metabolic flux analysis using this compound is a powerful tool for unraveling the complex control and regulatory mechanisms governing cellular metabolism. creative-proteomics.comcreative-proteomics.com By quantifying the flow of metabolites through various pathways, researchers can identify rate-limiting steps, uncover how different pathways interact, and understand how cells adapt to genetic or environmental changes. creative-proteomics.comcreative-proteomics.com

Flux analysis can shed light on how metabolic pathways are regulated by identifying key enzymes that control the flow of metabolites. creative-proteomics.com By perturbing the system, for instance through gene knockouts or the introduction of inhibitors, and then measuring the resulting changes in metabolic fluxes, it is possible to identify the regulatory mechanisms that control the distribution of fluxes. creative-proteomics.compnas.org For example, studies have shown that changes in enzyme expression levels can be indicative of variations in metabolic flux. embopress.org

Furthermore, 13C-MFA can be used to identify bottlenecks in metabolic pathways that may be limiting the production of a desired biochemical. nih.gov By understanding these bottlenecks, targeted metabolic engineering strategies can be designed to improve production yields. nih.gov For instance, if the analysis reveals a limitation in the supply of a key precursor like acetyl-CoA, genetic modifications can be introduced to enhance its production. nih.gov

Kinetic trans-omic analysis, which can be informed by 13C-MFA data, has revealed that while many reactions in glucose metabolism are regulated by substrate and product concentrations, a few key reactions are controlled by enzyme phosphorylation or allosteric effectors. portlandpress.com This detailed understanding of metabolic regulation is crucial for both basic biological research and for applications in biotechnology and medicine. researchgate.netfrontiersin.org

Future Directions and Emerging Research Avenues for D Fructose 1 13c Investigations

Advanced Integration with Multi-Omics Data for Holistic System Understanding

The true potential of D-Fructose-1-13C as a metabolic tracer is unlocked when its flux data is integrated with other "omics" datasets, such as transcriptomics and proteomics. nsf.govfrontiersin.org This multi-omics integration provides a more complete picture of cellular and organismal physiology by connecting gene expression and protein abundance with metabolic function. frontiersin.orgnih.gov

By combining this compound tracing with transcriptomics, researchers can correlate changes in metabolic flux with the expression levels of genes encoding relevant enzymes and transporters. For instance, an observed increase in the flux of fructose (B13574) through a particular pathway can be linked to the upregulation of genes responsible for that pathway's enzymes. frontiersin.org Similarly, proteomics data can reveal the abundance of these enzymes, providing another layer of validation and insight. nsf.gov This integrated approach helps to identify regulatory hubs and control points within metabolic networks that might be missed by any single omics approach alone.

Recent studies have demonstrated the power of integrating metabolomic and transcriptomic data to understand metabolic reprogramming in various biological contexts, such as in plant stress responses and disease. frontiersin.orgoup.com For example, in a study on loquat fruit, the integration of metabolomics and transcriptomics identified key genes involved in fructose metabolism that were associated with differences in fructose content. frontiersin.org These approaches can be further enhanced by incorporating this compound to provide dynamic flux information, moving beyond static snapshots of metabolite and transcript levels.

Table 1: Examples of Multi-Omics Integration in Metabolic Research

Omics Data Types Biological System Key Findings Reference
Transcriptomics, MetabolomicsLoquat FruitIdentified key genes and transcription factors regulating fructose accumulation. frontiersin.org
Proteomics, MetabolomicsCacao Seeds, Grape FruitsRevealed stage-specific coordination of secondary metabolite biosynthesis with enzyme upregulation. frontiersin.org
Genomics, Transcriptomics, Proteomics, MetabolomicsProstate CancerIdentified dysregulated pathways and potential biomarkers by integrating multiple omics layers. researchgate.net
Transcriptomics, Proteomics, Metabolomics, HormonomicsPotato (under stress)Elucidated complex molecular responses to single and combined abiotic stresses. oup.com

Development of Spatiotemporal Resolution Techniques for Metabolic Fluxes in Heterogeneous Systems

A significant frontier in metabolic research is the ability to measure metabolic fluxes with both spatial and temporal resolution, particularly within complex, heterogeneous systems like tissues and tumors. nsf.gov While traditional 13C-metabolic flux analysis (13C-MFA) provides a valuable average flux measurement across a cell population, it often masks the metabolic diversity that exists between individual cells or within different regions of a tissue. nsf.gov

Emerging techniques are beginning to address this challenge. Imaging mass spectrometry, such as matrix-assisted laser desorption/ionization (MALDI), can provide spatial maps of metabolite distribution. nsf.gov When combined with this compound tracing, it becomes possible to visualize the spatial patterns of fructose metabolism within a tissue slice. Furthermore, advanced MRI techniques, like hyperpolarized 13C MRI, offer the potential for real-time, in vivo monitoring of metabolic fluxes with a significant increase in signal-to-noise ratio. nsf.gov For example, hyperpolarized [2-13C]-D-fructose has been used to observe fructose 6-phosphate production in tumors, reflecting hexokinase activity. nih.gov

These advancements will be crucial for understanding metabolic zonation in the liver, the diverse metabolic phenotypes within a tumor microenvironment, and the metabolic interactions between different cell types in a complex tissue.

Innovation in Novel this compound Tracers and Complementary Analytical Methodologies

The utility of this compound is intrinsically linked to the analytical methods used to detect its labeled products. Continuous innovation in this area is expanding the scope and precision of fructose metabolism studies. High-performance liquid chromatography coupled to isotope ratio mass spectrometry (HPLC-co-IRMS) is a powerful technique for determining the 13C/12C isotope ratios of fructose and its metabolites in complex mixtures like food products. oiv.inteconomie.gouv.fr

Nuclear magnetic resonance (NMR) spectroscopy is another key analytical tool. nih.gov In situ 13C NMR allows for the real-time, non-invasive monitoring of D-fructose conversion and the identification of various isomeric products. acs.org The development of methods using all-carbon-13 labeled sugars has further enhanced the sensitivity and structural confirmation capabilities of NMR. nih.gov

Beyond improving existing methods, the development of novel fructose tracers will open new research avenues. For instance, creating doubly labeled fructose molecules or combining 13C labeling with other stable isotopes like deuterium (B1214612) (2H) could provide more detailed information about specific reaction mechanisms and pathway activities. mdpi.com The synthesis of a wider array of 13C-labeled fructose isotopomers will allow researchers to probe different parts of fructose metabolism with greater specificity. mdpi.com

Table 2: Analytical Methodologies for 13C-Labeled Fructose Studies

Methodology Application Key Advantages Reference
High-Performance Liquid Chromatography-Isotope Ratio Mass Spectrometry (HPLC-IRMS)Determination of 13C/12C ratios in food and beverages.High precision for authenticity and adulteration testing. oiv.inteconomie.gouv.frnih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyReal-time monitoring of fructose conversion and structural analysis of metabolites.Non-invasive, provides detailed structural information. nih.govacs.org
Gas Chromatography-Mass Spectrometry (GC-MS)Quantification of labeled metabolites in tracer experiments.High sensitivity for detecting low-abundance metabolites. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)Analysis of a wide range of polar and non-polar labeled metabolites.Versatile and widely applicable for metabolomics. nih.gov

Broadened Application in Systems Biology and Predictive Metabolism for Biological Discovery

This compound is a valuable tool for systems biology, where the goal is to understand the functioning of complex biological systems as a whole. sci-hub.seembopress.org By providing quantitative data on metabolic fluxes, this compound experiments can be used to construct and validate computational models of metabolism. plos.orgbiorxiv.org These models, in turn, can be used to predict how a biological system will respond to genetic or environmental perturbations. pnas.org

Flux Balance Analysis (FBA) is a powerful computational method that uses genome-scale metabolic models to predict metabolic fluxes. pnas.orgoup.com Incorporating experimental data from this compound tracing can significantly improve the accuracy of FBA predictions. plos.orgbiorxiv.org This integrated approach allows for a more robust understanding of metabolic networks and can guide metabolic engineering efforts to, for example, optimize the production of biofuels or pharmaceuticals in microorganisms. nih.govnih.gov

The application of these predictive models extends to understanding human health and disease. By modeling the metabolic changes that occur in diseases like cancer or diabetes, and validating these models with this compound tracer data, researchers can identify potential therapeutic targets. aacrjournals.org For instance, understanding how cancer cells utilize fructose differently from healthy cells can lead to the development of drugs that specifically target cancer metabolism. aacrjournals.org

Q & A

Q. What metadata is critical to include when publishing D-Fructose-1-¹³C experimental data?

  • Methodological Answer : Essential metadata includes:
  • Isotopic purity and batch verification.
  • Cell/tissue preparation protocols (e.g., perfusion methods).
  • MS/NMR instrument parameters (e.g., resolution, scan cycles).
  • Raw data repositories (e.g., MetaboLights accession numbers) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.